

Spectroscopic data for 4-(2-Morpholinoethoxy)phenylboronic acid, HCl

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Compound of Interest

4-(2-

Compound Name: *Morpholinoethoxy)phenylboronic acid, HCl*

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An In-depth Technical Guide to the Spectroscopic Characterization of 4-(2-Morpholinoethoxy)phenylboronic acid, HCl

This guide provides a comprehensive analysis of the spectroscopic data for 4-(2-Morpholinoethoxy)phenylboronic acid hydrochloride (HCl). Designed for researchers, scientists, and professionals in drug development, this document delves into the principles, experimental protocols, and expert interpretation of data obtained from Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The focus is on not only presenting the data but also explaining the causal logic behind the analytical choices, ensuring a thorough and validated understanding of the molecule's structure and properties.

Introduction: The Significance of Spectroscopic Validation

4-(2-Morpholinoethoxy)phenylboronic acid is a bifunctional molecule of significant interest in medicinal chemistry and materials science. Its phenylboronic acid moiety can form reversible covalent bonds with diols, a property famously exploited for glucose sensing and for creating complex supramolecular structures.^[1] The morpholinoethoxy tail imparts increased aqueous solubility and provides a basic nitrogen atom, which is often protonated to form a hydrochloride salt, enhancing the compound's stability and handling characteristics.

Accurate and unambiguous structural confirmation is the bedrock of any chemical research, particularly in drug development where molecular identity and purity are paramount.

Spectroscopic techniques provide a non-destructive "fingerprint" of a molecule. This guide will systematically dissect the data from NMR, IR, and MS to build a cohesive and validated structural profile of the title compound.

Molecular Structure and Foundational Properties

Before delving into the spectra, it is essential to understand the basic molecular framework.

- Chemical Name: 4-(2-Morpholinoethoxy)phenylboronic acid, hydrochloride
- Molecular Formula: $C_{12}H_{18}BNO_4 \cdot HCl$
- Molecular Weight: 287.55 g/mol (HCl salt); 251.09 g/mol (Free Base)^[2]
- CAS Number: 1072945-74-4^[3]

Caption: Molecular structure of **4-(2-Morpholinoethoxy)phenylboronic acid, HCl**.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.^{[4][5]} For boronic acids, however, there are specific challenges to consider. These compounds have a propensity to form cyclic anhydride trimers known as boroxines through dehydration.^{[6][7]} This oligomerization can lead to broad, poorly resolved signals in NMR spectra.

Expertise & Experience: The choice of solvent is critical. While $CDCl_3$ is common, it can promote boroxine formation for some boronic acids.^[6] Protic solvents like deuterated methanol (CD_3OD) can break up these oligomers by forming solvent adducts, but they will cause the exchange and disappearance of the $B(OH)_2$ proton signals.^[6] $DMSO-d_6$ is an excellent choice as it is a polar aprotic solvent that effectively solubilizes the HCl salt and disrupts oligomers, while often still allowing for the observation of labile O-H and N-H protons.^[8]

¹H NMR Spectroscopy

Proton NMR provides detailed information about the number of different types of protons, their electronic environments, and their connectivity.

Experimental Protocol: ¹H NMR Acquisition

- Sample Preparation: Accurately weigh ~5-10 mg of **4-(2-Morpholinoethoxy)phenylboronic acid, HCl** and dissolve it in ~0.7 mL of DMSO-d₆.
- Internal Standard: Use the residual solvent peak of DMSO ($\delta \approx 2.50$ ppm) for spectral calibration. Tetramethylsilane (TMS) can also be added as a 0 ppm reference.
- Instrument: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
- Parameters: A standard pulse sequence is used. The number of scans can be increased to improve the signal-to-noise ratio for dilute samples.

Data Presentation: ¹H NMR Data (500 MHz, DMSO-d₆)

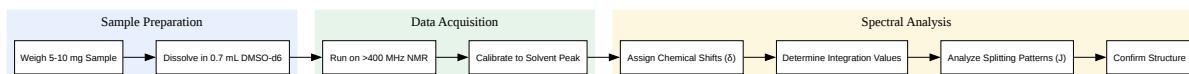
Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~11.0 (very broad)	br s	1H	NH ⁺ (protonated morpholine)
~8.2 (broad)	br s	2H	B(OH) ₂
7.75	d, $J \approx 8.5$ Hz	2H	Ar-H (ortho to Boron)
7.05	d, $J \approx 8.5$ Hz	2H	Ar-H (ortho to Ether)
4.35	t, $J \approx 5.0$ Hz	2H	O-CH ₂ -CH ₂ -N
3.95 (broad)	br t	2H	Morpholine CH ₂ (axial)
3.75	t, $J \approx 5.0$ Hz	2H	O-CH ₂ -CH ₂ -N
3.50 (broad)	br d	2H	Morpholine CH ₂ (equatorial)
3.20 (broad)	br t	4H	Morpholine CH ₂ -O

Note: Data is representative and based on published spectra of the free base and related structures.^[8] Exact shifts and multiplicities can vary.

Interpretation and Causality:

- **Aromatic Region (7.0-8.0 ppm):** The signals at 7.75 and 7.05 ppm appear as doublets, characteristic of a 1,4-disubstituted (para) benzene ring. The downfield shift of the protons at 7.75 ppm is due to the electron-withdrawing effect of the adjacent boronic acid group. Conversely, the protons at 7.05 ppm are shifted upfield due to the electron-donating nature of the ether oxygen.
- **Ethoxy Linker (3.7-4.4 ppm):** The two triplets at 4.35 and 3.75 ppm correspond to the two methylene groups of the ethoxy chain. They are coupled to each other, resulting in the triplet splitting pattern (n+1 rule, where n=2).

- Morpholine Ring (3.2-4.0 ppm): Due to protonation at the nitrogen and potential ring conformations, the signals for the morpholine protons can be broad and complex. The protons closer to the positively charged nitrogen are expected to be more deshielded.
- Labile Protons (>8.0 ppm): The $\text{B}(\text{OH})_2$ protons typically appear as a broad singlet and can exchange with any trace water in the solvent. The $\text{N}-\text{H}^+$ proton from the hydrochloride salt is also expected to be a very broad signal, often shifted significantly downfield due to the positive charge.



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Caption: Workflow for ^1H NMR analysis.

^{13}C NMR Spectroscopy

Carbon NMR complements ^1H NMR by providing a signal for each unique carbon atom in the molecule.

Data Presentation: ^{13}C NMR Data (125 MHz, DMSO-d₆)

Chemical Shift (δ , ppm)	Assignment
~160.5	C-O (Aromatic)
~136.0	C-H (ortho to Boron)
~131.0 (broad)	C-B (Aromatic)
~114.5	C-H (ortho to Ether)
~66.0	O-CH ₂ -CH ₂ -N
~63.5	Morpholine CH ₂ -O
~54.0	O-CH ₂ -CH ₂ -N
~51.5	Morpholine CH ₂ -N ⁺

Interpretation and Causality:

- The carbon attached to the boron atom (~131.0 ppm) often appears as a broad signal due to quadrupolar relaxation of the boron nucleus.
- The aromatic carbons show distinct signals based on their substituents, with the carbon attached to the electronegative oxygen appearing most downfield (~160.5 ppm).
- The aliphatic region clearly shows the four different types of sp³-hybridized carbons: two from the ethoxy linker and two from the morpholine ring.

¹¹B NMR Spectroscopy

This technique directly probes the boron nucleus, providing unambiguous information about its chemical environment and hybridization state.[1][9]

Expertise & Experience: ¹¹B NMR is particularly convenient for studying boronic acids.[1] The chemical shift is highly sensitive to the coordination number of the boron atom. An sp²-hybridized trigonal planar boronic acid will have a distinct chemical shift from an sp³-hybridized tetrahedral boronate ester or borate.[9] For this compound in a non-coordinating solvent, a single, relatively sharp signal is expected.

Expected Data:

- Chemical Shift: A signal in the range of δ 28-30 ppm (relative to $\text{BF}_3 \cdot \text{OEt}_2$) is characteristic of an aryl boronic acid.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy measures the vibrations of bonds within a molecule, providing a characteristic fingerprint of the functional groups present.[\[10\]](#)[\[11\]](#)

Experimental Protocol: ATR-IR Acquisition

- Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
- Acquisition: Collect the spectrum, typically over a range of $4000\text{-}400 \text{ cm}^{-1}$. A background spectrum of the clean ATR crystal should be run first.

Data Presentation: Characteristic IR Absorption Bands

Wavenumber (cm^{-1})	Vibration Type	Functional Group Assignment
3400-3200 (broad)	O-H Stretch	$\text{B}(\text{OH})_2$
~3000 (broad)	N-H Stretch	$\text{N}^+ \text{-H}$ (Morpholinium)
3100-3000	C-H Stretch (sp^2)	Aromatic C-H
2950-2850	C-H Stretch (sp^3)	Aliphatic C-H
~1610, ~1510	C=C Stretch	Aromatic Ring
~1350	B-O Stretch	B-O-H
~1250	C-O Stretch (Aryl Ether)	Ar-O-C
~1120	C-O Stretch (Alkyl Ether)	C-O-C (Morpholine)
~1080	C-N Stretch	C-N (Morpholine)

Interpretation and Causality:

- The most prominent feature is the very broad absorption in the 3400-3000 cm^{-1} region. This is a composite band arising from the O-H stretching of the boronic acid and the N-H⁺ stretching of the protonated amine, both of which are involved in hydrogen bonding.
- The presence of both aromatic (~3050 cm^{-1}) and aliphatic (~2900 cm^{-1}) C-H stretching bands confirms the mixed nature of the molecular framework.
- The strong band around 1350 cm^{-1} is a key diagnostic peak for the B-O stretching vibration, confirming the presence of the boronic acid moiety.[\[12\]](#)
- The C-O ether stretches are also clearly visible, further corroborating the structure.

Mass Spectrometry (MS): Confirming Molecular Weight

Mass spectrometry provides the exact molecular weight of a compound, serving as the ultimate confirmation of its elemental composition. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar, non-volatile molecules like this one.

Experimental Protocol: LC-MS (ESI Positive Mode)

- Sample Preparation: Prepare a dilute solution of the sample (~10 $\mu\text{g}/\text{mL}$) in a suitable solvent like methanol or acetonitrile/water.[\[13\]](#)
- Chromatography: Inject the sample into a Liquid Chromatography (LC) system to separate it from any impurities before it enters the mass spectrometer.
- Ionization: Use ESI in positive ion mode (ESI+). This is chosen because the morpholine nitrogen is easily protonated.
- Detection: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 100-500).

Data Interpretation:

- Expected Ion: The analysis is performed on the free base after dissolution. The primary ion observed will be the protonated molecule, $[M+H]^+$.
- Calculation:
 - Molecular Formula (Free Base): $C_{12}H_{18}BNO_4$
 - Exact Mass (Free Base): 251.1329
 - Expected m/z for $[M+H]^+$: 252.1407
- Trustworthiness: High-resolution mass spectrometry (HRMS) can measure this value to within a few parts per million (ppm), providing unequivocal confirmation of the molecular formula. Boronic acids can sometimes form solvent adducts or dimers, but the $[M+H]^+$ ion is typically the most abundant and diagnostic peak under these conditions.[\[7\]](#)

Conclusion: A Unified Spectroscopic Portrait

The collective evidence from NMR, IR, and Mass Spectrometry provides a cohesive and self-validating confirmation of the structure of **4-(2-Morpholinoethoxy)phenylboronic acid, HCl**.

- 1H and ^{13}C NMR meticulously map out the carbon-hydrogen skeleton, confirming the 1,4-disubstituted aromatic ring, the ethoxy linker, and the morpholine moiety.
- ^{11}B NMR provides direct evidence for the sp^2 -hybridized boronic acid group.
- IR Spectroscopy confirms the presence of all key functional groups, including the O-H, N-H $^+$, C-O, C-N, and B-O bonds.
- Mass Spectrometry provides the definitive molecular formula through an accurate mass measurement of the molecular ion.

Together, these techniques form the cornerstone of analytical characterization, providing the high level of confidence required for any subsequent application of this versatile molecule in research and development.

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